molecular formula C32H40N6O11S2 B14028666 (2R,4S)-2-((R)-1-((R)-2-Amino-2-(4-hydroxyphenyl)acetamido)-2-(((R)-2-(((R)-carboxy((2R,4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl)methyl)amino)-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-2-oxoethyl)-5,5-dimethylthiazolidine-4-carboxylic acid (Amoxicillin Impurity)

(2R,4S)-2-((R)-1-((R)-2-Amino-2-(4-hydroxyphenyl)acetamido)-2-(((R)-2-(((R)-carboxy((2R,4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl)methyl)amino)-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-2-oxoethyl)-5,5-dimethylthiazolidine-4-carboxylic acid (Amoxicillin Impurity)

Cat. No.: B14028666
M. Wt: 748.8 g/mol
InChI Key: YJFZGYXDUKQVQI-OZNKNPIYSA-N
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Description

The compound (2R,4S)-2-(®-1-(®-2-Amino-2-(4-hydroxyphenyl)acetamido)-2-((®-2-((®-carboxy((2R,4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl)methyl)amino)-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-2-oxoethyl)-5,5-dimethylthiazolidine-4-carboxylic acid is an impurity of amoxicillin. Amoxicillin is a widely used antibiotic belonging to the penicillin class, and its impurities are often studied to ensure the purity and efficacy of the drug. This specific impurity is a complex molecule with multiple functional groups, making it an interesting subject for chemical analysis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the thiazolidine ring and subsequent attachment of the amino and carboxylic acid groups. The reaction conditions typically involve the use of protecting groups to ensure the selective formation of the desired product. Common reagents used in the synthesis include thionyl chloride, sodium hydroxide, and various organic solvents.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a reference standard in the analysis of amoxicillin impurities.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its role in the stability and efficacy of amoxicillin formulations.

    Industry: Used in quality control processes to ensure the purity of amoxicillin.

Mechanism of Action

The mechanism of action of this compound is primarily related to its interactions with biological molecules. It can bind to enzymes and other proteins, potentially inhibiting their activity. The molecular targets and pathways involved include the inhibition of bacterial cell wall synthesis, similar to amoxicillin, although the specific interactions may vary due to the structural differences.

Comparison with Similar Compounds

Similar Compounds

    Penicillin G: Another penicillin antibiotic with a similar structure but different functional groups.

    Ampicillin: Similar to amoxicillin but with a different side chain.

    Cephalexin: A cephalosporin antibiotic with a similar beta-lactam ring structure.

Uniqueness

This compound is unique due to its specific combination of functional groups and its role as an impurity in amoxicillin. Its complex structure allows for a variety of chemical reactions and interactions, making it a valuable subject for research and analysis.

Properties

Molecular Formula

C32H40N6O11S2

Molecular Weight

748.8 g/mol

IUPAC Name

(2R,4S)-2-[(1R)-1-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-[[(1R)-2-[[(R)-carboxy-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]methyl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]amino]-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C32H40N6O11S2/c1-31(2)21(29(46)47)37-26(50-31)19(35-23(41)17(33)13-5-9-15(39)10-6-13)25(43)34-18(14-7-11-16(40)12-8-14)24(42)36-20(28(44)45)27-38-22(30(48)49)32(3,4)51-27/h5-12,17-22,26-27,37-40H,33H2,1-4H3,(H,34,43)(H,35,41)(H,36,42)(H,44,45)(H,46,47)(H,48,49)/t17-,18-,19-,20+,21+,22+,26-,27-/m1/s1

InChI Key

YJFZGYXDUKQVQI-OZNKNPIYSA-N

Isomeric SMILES

CC1([C@@H](N[C@H](S1)[C@@H](C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@@H]([C@@H]3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O)NC(=O)[C@@H](C4=CC=C(C=C4)O)N)C(=O)O)C

Canonical SMILES

CC1(C(NC(S1)C(C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O)NC(=O)C(C4=CC=C(C=C4)O)N)C(=O)O)C

Origin of Product

United States

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